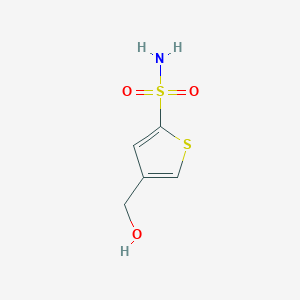

4-(Hydroxymethyl)-2-thiophenesulfonamide

Description

Properties

CAS No. |

210827-36-4 |

|---|---|

Molecular Formula |

C5H7NO3S2 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

4-(hydroxymethyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |

InChI Key |

TXYCFYIOUGCFLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CO)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Aminoalcohols with Sulfonyl Chlorides

One common approach to preparing thiophenesulfonamide derivatives involves the reaction of aminoalcohols with sulfonyl chlorides in the presence of a base such as triethylamine. This method is exemplified by the reaction of 2-aminoalcohols with 5-chlorothiophene-2-sulfonyl chloride, where the sulfonyl chloride is added dropwise to a cooled aqueous solution of the amino acid and base, followed by stirring at room temperature for extended periods (e.g., 16 hours). The reaction mixture is then acidified to precipitate the sulfonamide product, which is isolated by filtration and purified by recrystallization or extraction.

- Dissolution of amino acid and base in water, cooling to 0 °C.

- Slow addition of sulfonyl chloride in THF over 30 minutes.

- Warming to room temperature and stirring for 16 hours.

- Removal of THF under vacuum and acidification to pH 1 with HCl.

- Cooling to induce precipitation and filtration to isolate the product.

This method yields sulfonamide derivatives with good purity and can be adapted to various substituted thiophene sulfonyl chlorides.

Alkylation of Thiophenesulfonamide Precursors

The introduction of the hydroxymethyl group at the 4-position of the thiophene ring can be achieved via alkylation reactions. For example, 3-(bromomethyl)-N-(tert-butyl)-2-thiophenesulfonamide can be reacted with nucleophiles such as 2-fluoroethanol in the presence of sodium hydride in dry ether under reflux conditions. After completion, the reaction mixture is quenched with water, extracted with diethyl ether, dried, and purified by silica gel chromatography to afford the alkylated product.

This method is useful for introducing various ether substituents and can be tailored by selecting different alkylating agents to modify the hydroxymethyl group or its analogues.

Multi-Step Synthesis from Thiophene Precursors

A more elaborate synthetic route involves multi-step transformations starting from thiophene derivatives or related heterocycles, including:

- Formation of sulfonyl chlorides from thiol intermediates by chlorination.

- Subsequent nucleophilic substitution with amines to form sulfonamides.

- Introduction of hydroxymethyl groups via functional group interconversion or alkylation.

These steps require careful optimization of solvents, temperature, and reaction times to maximize yields and purity. For example, chlorination of thiol intermediates to sulfonyl chlorides is sensitive to solvent choice, with dichloromethane/water mixtures often preferred over acetic acid/water for better monitoring and yield.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The sulfonylation reaction of aminoalcohols with sulfonyl chlorides is sensitive to pH and temperature; maintaining low temperature during addition and gradual warming improves product quality.

Alkylation reactions require dry, aprotic solvents and strong bases like sodium hydride to ensure efficient substitution without side reactions.

Suzuki cross-coupling conditions demand careful base and solvent selection; potassium phosphate in dioxane/water at 100 °C provides the best yields for coupling thienylsulfonamides.

Chlorination of thiol intermediates to sulfonyl chlorides is best performed in solvents that allow easy monitoring and separation, such as dichloromethane/water systems.

Purification steps often involve recrystallization from ethyl acetate or chromatographic methods to achieve high purity sulfonamide products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The sulfonamide group can be reduced to form a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Carboxymethyl)-2-thiophenesulfonamide.

Reduction: Formation of 4-(Hydroxymethyl)-2-thiophenethiol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(Hydroxymethyl)catechol (4-HMC)

Structure : 4-HMC is a catechol derivative with a hydroxymethyl group at the C4 position of the benzene ring (C₇H₈O₃).

Source : Isolated from marine sponge-derived fungi Pestalotiopsis sp. .

Biological Activity :

- Anti-Arthritic Effects : Reduces clinical arthritis scores, paw thickness, and inflammatory cytokines (e.g., TNF-α, IL-6) in murine collagen-induced arthritis models by inhibiting the PI3K/Akt/NF-κB pathway .

- Mechanism : Suppresses Th1/Th17 lymphocyte proliferation and MMP-1/MMP-3 expression, mitigating cartilage degradation .

Key Data :

| Parameter | 4-HMC (50 mg/kg) | Dexamethasone (1 mg/kg) |

|---|---|---|

| Arthritis Score Reduction | 60% | 70% |

| MMP-3 Inhibition | 55% | 65% |

| Serum IgG Reduction | 40% | 50% |

Data derived from murine models and synovial fibroblast assays .

N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 380427-32-7)

Structure : A thiophenesulfonamide with a hydrazinecarbonylphenyl substituent (C₁₁H₁₁N₃O₃S₂).

Properties :

- Solubility: Slightly soluble in chloroform and methanol .

4-Hydroxy-2-naphthalenesulfonamide (CAS 116-64-3)

Structure: A naphthalene-based sulfonamide with a hydroxyl group (C₁₀H₉NO₃S). Properties:

N-(2-[4-(Hydroxymethyl)piperidino]benzyl)-2-thiophenesulfonamide (CAS 860650-30-2)

Structure : Combines a thiophenesulfonamide moiety with a hydroxymethyl-piperidine-benzyl group (C₁₇H₂₂N₂O₃S₂).

Properties :

- Molecular Weight: 366.5 g/mol.

- Physicochemical Data: Predicted boiling point 576.2±60.0°C; pKa 11.12±0.40 .

Structural and Functional Insights

- Hydroxymethyl Group : The presence of a hydroxymethyl group in 4-HMC and CAS 860650-30-2 enhances solubility and may facilitate interactions with biological targets (e.g., NF-κB in 4-HMC) .

- Sulfonamide Core : Common to all compounds, this group contributes to hydrogen bonding and enzyme inhibition, as seen in carbonic anhydrase inhibitors like methyl (4-sulfamoylphenyl) phenylphosphonate .

- Ring Systems : Thiophene (in sulfonamides) and catechol/naphthalene (in 4-HMC and CAS 116-64-3) influence electronic properties and target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.